molecular formula C13H22N2O3 B15143108 4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester

4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester

Cat. No.: B15143108
M. Wt: 260.36 g/mol
InChI Key: KPWHHIOCONHWMZ-RKAHMFOGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester can be achieved through organic synthesis methods. One approach involves the crystallization in a water-miscible organic solvent, such as a mixed solvent of acetone and water . This method yields a high-purity product, which is beneficial for subsequent synthesis processes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves organic synthesis techniques that ensure high yield and purity, making the compound suitable for research applications .

Chemical Reactions Analysis

Types of Reactions

4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions[3][3].

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols[3][3].

Scientific Research Applications

4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester is widely used in scientific research, particularly in the field of proteomics . Its applications include:

Mechanism of Action

The mechanism of action of 4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity, which can influence various biochemical processes .

Properties

Molecular Formula

C13H22N2O3

Molecular Weight

260.36 g/mol

IUPAC Name

ethyl 5-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)-2-(2-methylpropyl)-1H-imidazole-4-carboxylate

InChI

InChI=1S/C13H22N2O3/c1-6-18-12(16)10-11(13(4,5)17)15-9(14-10)7-8(2)3/h8,17H,6-7H2,1-5H3,(H,14,15)/i4D3,5D3

InChI Key

KPWHHIOCONHWMZ-RKAHMFOGSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C1=C(N=C(N1)CC(C)C)C(=O)OCC)(C([2H])([2H])[2H])O

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)CC(C)C)C(C)(C)O

Origin of Product

United States

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